molecular formula C16H15N3O4S B10878881 N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide CAS No. 332390-24-6

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide

Cat. No.: B10878881
CAS No.: 332390-24-6
M. Wt: 345.4 g/mol
InChI Key: MNWDKLXCGZPSOW-UHFFFAOYSA-N
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Description

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide is a synthetic carbamothioyl benzamide derivative of interest in pharmaceutical and biochemical research. This compound is provided for research purposes to investigate its potential biological activities and applications. Compounds with structural similarities to this compound, particularly those containing the 2-hydroxybenzoyl group, have been studied as intestinal permeability enhancers. For instance, Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) has been shown to significantly improve the oral bioavailability of poorly permeable, hydrophilic drugs by facilitating passive transport across epithelial membranes . Related benzamide derivatives have also been investigated as inhibitors of enzymatic targets, such as fatty acid synthase, indicating the potential for this chemical class in exploring metabolic pathways . The core structure of this reagent, which combines a 2-hydroxybenzoyl group with a 4-methoxybenzamide via a thiourea bridge, is designed to allow researchers to study its mechanism of action, which may involve interactions with biological membranes or specific protein targets. This product is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

332390-24-6

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C16H15N3O4S/c1-23-11-8-6-10(7-9-11)14(21)17-16(24)19-18-15(22)12-4-2-3-5-13(12)20/h2-9,20H,1H3,(H,18,22)(H2,17,19,21,24)

InChI Key

MNWDKLXCGZPSOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Protocol Overview

StepReagents/ConditionsPurposeYieldSource
14-Methoxybenzoic acid + SOCl₂ (reflux)Acid chloride formation~90%
2Acid chloride + NH₃ (excess, 0°C)Benzamide formation85–95%

Detailed Procedure

  • Acid Chloride Preparation :

    • React 4-methoxybenzoic acid (10 mmol) with thionyl chloride (15 mmol) under reflux in anhydrous dichloromethane for 2–3 hours.

    • Distill off excess SOCl₂ under reduced pressure.

  • Benzamide Formation :

    • Slowly add the acid chloride to a stirred solution of ammonia gas (excess) in dry ethyl acetate at 0°C.

    • Quench with ice water, extract with ethyl acetate, and dry over MgSO₄.

Preparation of 2-Hydroxybenzoyl Isothiocyanate

Protocol Overview

StepReagents/ConditionsPurposeYieldSource
12-Hydroxybenzoic acid + SOCl₂ (reflux)Acid chloride formation~95%
2Acid chloride + KSCN (anhydrous acetone, 0°C)Isothiocyanate synthesis80–90%

Detailed Procedure

  • Acid Chloride Formation :

    • Treat 2-hydroxybenzoic acid (10 mmol) with thionyl chloride (12 mmol) in dichloromethane under reflux for 1 hour.

    • Remove solvent under vacuum to isolate the acid chloride.

  • Isothiocyanate Synthesis :

    • Dissolve the acid chloride in anhydrous acetone (20 mL) and cool to 0°C.

    • Add potassium thiocyanate (KSCN, 10 mmol) dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature and filter to remove KCl.

Condensation of 4-Methoxybenzamide with Isothiocyanate

Protocol Overview

StepReagents/ConditionsPurposeYieldSource
14-Methoxybenzamide + 2-hydroxybenzoyl isothiocyanate (acetone, reflux, 2 h)Thiourea formation75–85%
2Workup: Water wash, extract with ethyl acetate, crystallize (hexane/ethyl acetate)Purification>90% purity

Detailed Procedure

  • Reaction :

    • Combine 4-methoxybenzamide (10 mmol) and 2-hydroxybenzoyl isothiocyanate (10 mmol) in anhydrous acetone (50 mL).

    • Reflux for 2 hours under nitrogen.

  • Purification :

    • Cool to room temperature, add water (100 mL), and extract with ethyl acetate (3×50 mL).

    • Dry the organic layer over MgSO₄, concentrate, and crystallize using hexane/ethyl acetate (4:1).

Critical Reaction Optimization

Key Parameters

FactorImpact on Yield/PurityOptimal ConditionSource
Solvent Polar aprotic solvents (e.g., acetone) enhance nucleophilic attack.Acetone
Temperature Isothiocyanate stability is compromised above 40°C.0–40°C
Base Triethylamine (TEA) neutralizes HCl but may degrade thiourea.Avoid TEA; use anhydrous conditions

Spectroscopic and Analytical Data

Characterization

TechniqueObserved DataSource
¹H NMR δ 9.14 ppm (s, 1H, NH), 12.98 ppm (s, 1H, NH), aromatic protons at 6.5–8.0 ppm
IR ν(N–H) ~3237 cm⁻¹, ν(C=O) ~1683 cm⁻¹, ν(C=S) ~1154 cm⁻¹
XRD Intramolecular H-bonds stabilize the planar structure

Challenges and Mitigation Strategies

ChallengeSolutionSource
Isothiocyanate Decomposition Store intermediates under inert gas at 4°C.
Byproduct Formation Use equimolar reactants and minimize reaction time.
Impurities Recrystallize from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

MethodYieldPurityStepsSource
One-Step Thiourea Formation 93%>95%2 steps (acid chloride + isothiocyanate)
Stepwise Amidation 75–85%90–95%3 steps (benzamide + isothiocyanate + purification)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Acyl-Thiourea Derivatives ()
  • N-(bis(2-Hydroxyethyl)Carbamothioyl)-4-Methoxybenzamide (2c): Substituents: Bis(2-hydroxyethyl) group instead of 2-hydroxybenzoyl. Synthesis: Reacting 4-methoxybenzoyl isothiocyanate with diethanolamine (20°C, 20 hours; 97% purity) . Analytical Data: Molecular weight 299.1 (observed) vs. 299.4 (calculated) via HPLC-MS .
  • N-([4-Chlorophenyl]Carbamothioyl)-4-Methoxybenzamide (L2) :

    • Substituents : 4-Chlorophenyl group on thiourea.
    • Bioactivity : Demonstrated anticancer activity against PC3 (prostate) and HepG2 (liver) cancer cells, with Cu(II)/Pt(IV) complexes enhancing efficacy .
  • Target Compound :

    • The 2-hydroxybenzoyl group may improve solubility or binding affinity compared to L2’s 4-chlorophenyl group due to hydrogen bonding.
Spectroscopic Comparisons ()
  • IR Data :

    • Thiourea derivatives typically show C=O (amide, ~1650–1670 cm⁻¹), C=S (~1250–1300 cm⁻¹), and N-H (~3300 cm⁻¹) stretches .
    • The target compound’s hydroxy group would introduce a broad O-H stretch (~3400 cm⁻¹), absent in analogs like 2c or L2.
  • NMR Data :

    • Methoxy protons in 4-methoxybenzamide derivatives resonate at δ ~3.8–4.0 ppm (¹H) and ~55–60 ppm (¹³C) .
    • Thiourea NH protons appear as broad singlets (δ ~9–11 ppm) .

Pharmacological Potential vs. PDE IV Inhibitors ()

  • 3-(Cyclopentyloxy)-N-(3,5-Dichloro-4-Pyridyl)-4-Methoxybenzamide (15j) :
    • Structure : Shares the 4-methoxybenzamide core but incorporates a pyridyl group and cyclopentyloxy substituent.
    • Activity : Potent PDE IV inhibitor (IC₅₀ = 0.3 nM) with anti-asthmatic properties .
  • Target Compound :
    • The thiourea and hydroxy groups may shift activity toward metal-dependent targets (e.g., kinases) rather than PDE IV.

Metal Chelation vs. Platinum Complexes ()

  • Pt(diimine)Cl₂ Complexes (3a–3l) :
    • Acyl-thiourea ligands (e.g., 2c) form platinum complexes with dual-stage anticancer activity .

Structural Diversity in Benzamide Derivatives ()

  • N-((4-(N-Carbamimidoylsulfamoyl)Phenyl)Carbamothioyl)-4-Methoxybenzamide () :
    • Substituents : Sulfamoyl and carbamimidoyl groups.
    • Molecular Weight : 407.47 vs. target compound’s estimated ~360–380 g/mol.
  • N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide (): Substituents: Triazole and hydroxyamino groups. Applications: Likely designed for enzyme inhibition or metal chelation.

Biological Activity

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide (CAS No. 332390-24-6) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on antibacterial and antifungal activities.

  • Molecular Formula : C₁₆H₁₅N₃O₄S
  • Molecular Weight : 345.4 g/mol
  • Structure : The compound features a benzamide structure with a carbamothioyl and hydroxybenzoyl moiety, contributing to its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-hydroxybenzoyl chloride with appropriate amines followed by the introduction of the carbamothioyl group. Characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight.

Antibacterial and Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency against various pathogens.

Pathogen MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

The proposed mechanism for the antibacterial activity includes interference with bacterial cell wall synthesis or function, potentially through inhibition of key enzymes involved in these processes. The presence of the carbamothioyl group is believed to enhance the compound's ability to penetrate microbial membranes.

Case Studies

  • Study on Antibacterial Efficacy :
    In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at an MIC of 25 µg/mL, the compound significantly reduced bacterial viability compared to untreated controls.
  • Fungal Inhibition Assay :
    Another investigation focused on its antifungal properties against Candida albicans. The compound demonstrated an MIC of 30 µg/mL, indicating strong antifungal activity. The study utilized a broth microdilution method to ascertain these values.

Q & A

Q. What are the established synthetic routes for N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide, and what analytical techniques are critical for confirming its purity?

Answer: The compound can be synthesized via a multi-step approach:

Thiourea formation : React 4-methoxybenzoyl chloride with potassium thiocyanate to generate the thiourea intermediate.

Coupling : Introduce the 2-hydroxybenzoyl moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
Key analytical methods :

  • FT-IR : Confirm the presence of thiourea (C=S stretch at ~1249 cm⁻¹) and amide (C=O at ~1666 cm⁻¹) groups .
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.8–7.5 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound’s bioactivity typically screened in enzymatic assays, and what controls are essential?

Answer:

  • Target selection : Prioritize enzymes with structural homology to MMP-9/MMP-13 or kinases, given the compound’s thiourea and benzamide motifs (known for metal-binding and inhibition) .
  • Assay design :
    • Use fluorogenic substrates (e.g., DQ-collagen for MMPs) to measure activity loss.
    • Include positive controls (e.g., marimastat for MMPs) and negative controls (solvent-only wells).
    • Validate results with dose-response curves (IC₅₀ calculation) and competitive binding studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis (>100 mmol)?

Answer:

  • Solvent selection : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the carbamothioyl group) .
  • Catalysts : Employ triethylamine (5–10 mol%) to enhance nucleophilicity during coupling steps .
  • Workflow :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
    • Use column chromatography (silica gel, gradient elution) for purification .
  • Scaling hazards : Conduct a full risk assessment for exothermic reactions and solvent flammability .

Q. How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:

  • Experimental validation : Perform single-crystal X-ray diffraction to resolve ambiguities in bond lengths/angles. Use charge-flipping algorithms (e.g., SUPERFLIP) for complex electron density maps .
  • Computational alignment : Compare experimental data with DFT-optimized structures (B3LYP/6-311G** basis set) to identify discrepancies in torsional angles .
  • Case study : For thiourea derivatives, intramolecular hydrogen bonding (N–H⋯O=S) often stabilizes planar conformations, which may conflict with gas-phase calculations .

Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., IC₅₀ variability across studies)?

Answer:

  • Source validation : Ensure enzyme isoforms and assay buffers match literature protocols (e.g., Tris-HCl vs. HEPES buffers alter metal cofactor availability) .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting for outliers.
  • Probe interference : Test for false positives via counter-screens (e.g., thermal shift assays to rule out nonspecific protein binding) .

Q. How can computational modeling predict the compound’s interaction with non-enzymatic targets (e.g., DNA or membrane receptors)?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs) or DNA grooves. Focus on:
    • Electrostatic complementarity (e.g., methoxy group’s hydrophobic interactions).
    • Hydrogen-bonding networks with the thiourea moiety .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of predicted complexes .

Q. What are the best practices for characterizing degradation products under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to pH 1–13, UV light, and oxidative stress (H₂O₂).
  • Analytical workflow :
    • LC-MS/MS : Identify hydrolyzed fragments (e.g., cleavage of the carbamothioyl group yields 4-methoxybenzoic acid).
    • Stability indicators : Track loss of parent compound via peak area reduction in HPLC .

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